REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]=[C:13]([NH:19][C:20](=[O:22])[CH3:21])[NH:14][C:15](=O)[C:16]=3[N:17]=2)=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:34]>O1CCOCC1>[Cl:34][C:15]1[C:16]2[N:17]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[CH:9]=[CH:10][C:11]=2[N:12]=[C:13]([NH:19][C:20](=[O:22])[CH3:21])[N:14]=1
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1C=CC=2N=C(NC(C2N1)=O)NC(C)=O
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the removal of solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (200 mL)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a short column with silica gel
|
Type
|
WASH
|
Details
|
The column was additionally washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)NC(C)=O)C=CC(=N2)C2=CC=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |